[[2-(4-Methylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Description
[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is a synthetic organic compound featuring a central piperazine ring substituted with a methyl group at the 4-position. The structure includes a 2-oxoethyl moiety linked to the piperazine nitrogen, which is further connected to a phenyl group via an amino bridge.
Properties
IUPAC Name |
2-(N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16-7-9-17(10-8-16)14(19)11-18(12-15(20)21)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKALENXVHZWXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186886 | |
| Record name | Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-97-7 | |
| Record name | Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methylpiperazine, which is then reacted with an appropriate acylating agent to introduce the 2-oxoethyl group.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a phenyl halide under basic conditions.
Formation of the Amino Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenyl groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, nucleophiles such as amines or thiols, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Acetylation (e.g., sc-305389) increases molecular weight and may alter metabolic stability by reducing susceptibility to oxidative enzymes .
- Methoxy substitution (e.g., CAS 1142216-14-5) enhances hydrophilicity but could reduce membrane permeability .
- Fluorine incorporation (e.g., CAS 1142211-47-9) improves binding affinity to hydrophobic pockets in target proteins and prolongs half-life by resisting metabolic degradation .
Physicochemical and Pharmacokinetic Properties
- Solubility : The acetic acid group in all analogs improves aqueous solubility, but bulky substituents (e.g., pyrimidine in CAS 1142211-53-7) may reduce it .
- LogP Values : Predicted to range from 1.5–2.5 for the target compound, lower than fluorinated (LogP ~2.8) or pyrimidine-containing analogs (LogP ~3.0) due to polar groups .
- Metabolic Stability : Methylpiperazine derivatives are susceptible to N-demethylation, whereas acetylated (sc-305389) or fluorinated (CAS 1142211-47-9) analogs show slower hepatic clearance .
Biological Activity
[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid, with the CAS number 1142205-97-7, is a synthetic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a piperazine ring, a phenyl group, and an amino acetic acid moiety, which contribute to its diverse chemical reactivity and biological activity. Research on this compound has primarily focused on its biochemical interactions and therapeutic potentials.
- Molecular Formula : C₁₅H₂₁N₃O₃
- Molecular Weight : 291.35 g/mol
- Structure : The compound consists of a piperazine ring substituted with a 2-oxoethyl group and a phenylamino group linked to acetic acid.
The biological activity of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is primarily attributed to its ability to modulate various enzymatic pathways and receptor activities. Notably, it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, leading to its potential anti-inflammatory effects. This modulation suggests that the compound could be useful in treating conditions characterized by excessive inflammation.
Anti-inflammatory Properties
Research indicates that [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its capacity to reduce the production of inflammatory mediators, which may be beneficial in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to good activity against various Gram-positive and Gram-negative bacteria. The effectiveness of this compound against specific pathogens can be summarized in the following table:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Klebsiella pneumoniae | Moderate |
| Bacillus subtilis | Good |
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers explored the anti-inflammatory effects of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid in animal models of inflammation. The results indicated a significant reduction in paw edema, which is commonly used as an indicator of inflammation. The compound was administered at various dosages, revealing a dose-dependent response in reducing inflammation markers.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of the compound was assessed against a panel of bacterial strains. The study utilized the disk diffusion method to evaluate zones of inhibition. Results indicated that [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid exhibited notable activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.
Synthesis and Characterization
The synthesis of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid involves several steps:
- Formation of Piperazine Derivative : Starting from 4-methylpiperazine.
- Introduction of 2-Oxoethyl Group : Reacting with an appropriate acylating agent.
- Phenyl Group Addition : Nucleophilic substitution using phenyl halides.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry have confirmed the structure and purity of the synthesized compound.
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